3-(Bromomethyl)-5-chloro-1-methyl-1H-pyrazole
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Overview
Description
3-(Bromomethyl)-5-chloro-1-methyl-1H-pyrazole is a versatile organic compound characterized by its bromomethyl and chloro groups attached to a pyrazole ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-5-chloro-1-methyl-1H-pyrazole typically involves the halogenation of pyrazole derivatives. One common method is the reaction of 1-methyl-1H-pyrazole with bromine in the presence of a suitable catalyst, such as iron(III) chloride, to introduce the bromomethyl group.
Industrial Production Methods: On an industrial scale, the compound can be produced through continuous flow processes that allow for better control of reaction conditions and improved safety. These methods often involve the use of automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)-5-chloro-1-methyl-1H-pyrazole can undergo various types of reactions, including:
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different pyrazole derivative.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of products.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium azide or ammonia can be used for substitution reactions.
Major Products Formed:
Oxidation: this compound-4-carboxylic acid.
Reduction: 3-(Methyl)-5-chloro-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3-(Bromomethyl)-5-chloro-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(Bromomethyl)-5-chloro-1-methyl-1H-pyrazole exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways.
Comparison with Similar Compounds
3-(Bromomethyl)-1H-pyrazole
5-Chloro-1-methyl-1H-pyrazole
3-(Chloromethyl)-5-bromo-1-methyl-1H-pyrazole
Properties
Molecular Formula |
C5H6BrClN2 |
---|---|
Molecular Weight |
209.47 g/mol |
IUPAC Name |
3-(bromomethyl)-5-chloro-1-methylpyrazole |
InChI |
InChI=1S/C5H6BrClN2/c1-9-5(7)2-4(3-6)8-9/h2H,3H2,1H3 |
InChI Key |
JNWUFIFGUKEQLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)CBr)Cl |
Origin of Product |
United States |
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